1-(Trifluoromethoxy)naphthalene-5-methanol
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Overview
Description
1-(Trifluoromethoxy)naphthalene-5-methanol is a chemical compound with the molecular formula C12H9F3O2. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a naphthalene ring, which is further substituted with a methanol group.
Preparation Methods
The synthesis of 1-(Trifluoromethoxy)naphthalene-5-methanol typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the methanol group. One common synthetic route includes the reaction of naphthalene derivatives with trifluoromethoxy reagents under specific conditions. Industrial production methods may involve more scalable processes, such as continuous flow reactions, to ensure higher yields and purity .
Chemical Reactions Analysis
1-(Trifluoromethoxy)naphthalene-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-5-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-5-methanol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The methanol group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
1-(Trifluoromethoxy)naphthalene-5-methanol can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)naphthalene-3-methanol: Similar structure but with the methanol group at a different position on the naphthalene ring.
1-(Trifluoromethoxy)benzene: Lacks the naphthalene ring, leading to different chemical properties and applications.
1-(Trifluoromethoxy)phenol: Contains a hydroxyl group instead of a methanol group, affecting its reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H9F3O2 |
---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
[5-(trifluoromethoxy)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-6,16H,7H2 |
InChI Key |
HUXKPZJPFQWFDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)OC(F)(F)F)CO |
Origin of Product |
United States |
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